N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by the presence of two methoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is known to interact with its target, thymidylate synthase . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially inhibiting the synthesis of thymidine monophosphate and thus affecting DNA replication and repair .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA synthesis and repair, given its target. By interacting with Thymidylate synthase, the compound could disrupt the normal function of this enzyme, leading to a decrease in the production of thymidine monophosphate and potentially affecting the DNA replication and repair processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on DNA synthesis and repair. By inhibiting Thymidylate synthase and reducing the production of thymidine monophosphate, the compound could potentially affect the integrity of DNA, leading to cellular effects such as inhibited cell growth or induced cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 2,4-dimethoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3,5-dimethoxyaniline and the carboxylic acid group of 2,4-dimethoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under elevated temperatures.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,5-Dimethoxybenzylamine: Used in the preparation of various chemical compounds.
4-Hydroxy-3,5-dimethoxyphenylacetic acid: Known for its biological activities.
Uniqueness: N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide is unique due to the presence of both 3,5-dimethoxyphenyl and 2,4-dimethoxybenzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-12-5-6-15(16(10-12)23-4)17(19)18-11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRZODLKUEXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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